Chrome Yellow D

Vue d'ensemble

Description

Chrome Yellow, also known as Lead(II) chromate, is a relatively inexpensive yellow pigment with high covering power but only fair lightfastness and chemical stability . It was in use by 1816 but on a limited basis . The pigment tends to oxidize and darken on exposure to air over time, and it contains lead, a toxic, heavy metal . It has been largely replaced by another pigment, cadmium yellow .

Synthesis Analysis

The raw pigment precipitates as a fine solid upon mixing lead (II) salts and a source of chromate . Chrome yellow pigments are usually encapsulated by coating with transparent oxides that protect the pigment from environmental factors that would diminish their colorant properties .

Molecular Structure Analysis

Chrome yellow can be denoted with the general formula PbCr 1−x S x O 4 (0 ≤ x ≤ 0.8) . Chrome yellows that do not contain any sulphate (x = 0) are medium yellow in color and have a monoclinic crystal structure .

Applications De Recherche Scientifique

Textile Dyeing

Chrome Yellow D: is extensively used in the textile industry for dyeing purposes. It serves as a mordant dye, which means it requires the use of a mordant, a chemical that fixes the dye to the fabric. This compound is particularly valued for its ability to produce vibrant yellow hues. The use of Chrome Yellow D in textiles is not just limited to aesthetic enhancement but also includes improving the fastness properties of the fabric, such as resistance to washing and light .

Environmental Impact Studies

In environmental chemistry, Mordant Yellow 3 is studied for its effects on ecosystems, particularly in water bodies. Research often focuses on the pollution caused by synthetic dyes, including Chrome Yellow D , and seeks alternatives that are more environmentally friendly. The compound’s biodegradability and toxicity levels are crucial factors in these studies .

Historical Textile Analysis

Mordant Yellow 3: is also used in the analysis of historical textiles. By identifying the presence of specific mordants and dyes like Chrome Yellow D , researchers can gain insights into the textile production methods of past cultures. This information is vital for the preservation and restoration of historical artifacts .

Art Conservation

In the field of art conservation, Chrome Yellow D plays a role in the restoration and preservation of artworks. Conservators may use this compound to analyze and replicate the original colors used by artists, particularly in historical paintings and textiles that have faded over time .

Medical Textiles

Mordant Yellow 3: finds applications in medical textiles, where it’s used to dye fabrics that require antimicrobial properties. The interaction of the dye with other substances can be engineered to provide additional functionalities to the textiles, such as infection resistance .

Food Industry

Although not a direct application, the study of Chrome Yellow D in the context of the food industry is significant. As a synthetic dye, it’s structurally similar to some food colorants, and research into its properties can inform the development of safer, non-toxic dyes for food products .

Photostability Research

The photostability of dyes like Mordant Yellow 3 is a critical area of research, particularly for materials that are exposed to light. Understanding how Chrome Yellow D reacts to light exposure can lead to the development of more stable dyes for various applications, including those outside the textile industry .

Educational Tools

Finally, Chrome Yellow D is used in educational settings as a tool to teach students about dye chemistry and the role of mordants in the dyeing process. It provides a practical example of chemical interactions and industrial applications of chemistry .

Safety and Hazards

Mécanisme D'action

Target of Action

Chrome Yellow D, also known as Mordant Yellow 3, is primarily used as a pigment in various industries such as art, fashion, and industry . Its primary targets are the materials it is applied to, such as textiles, leather, plastics, cosmetics, and food . The compound imparts a bright, warm yellow color to these materials .

Mode of Action

The mode of action of Chrome Yellow D involves the direct application of the pigment to the target material. The pigment particles adhere to the material, imparting their color. This process is influenced by various factors such as the type of material, the application method, and the presence of other chemicals .

Biochemical Pathways

Research has shown that the darkening of chrome yellow d in paintings is due to a cr(vi) to cr(iii) reduction process . This process involves the interaction between the pigment and its environment, leading to changes in its chemical structure and color .

Pharmacokinetics

It’s worth noting that the pigment’s solubility and stability can influence its behavior and longevity in various environments .

Result of Action

The primary result of Chrome Yellow D’s action is the imparting of a bright, warm yellow color to the target material. Over time, the pigment may darken due to chemical changes, such as the reduction of Cr(VI) to Cr(III) . This can lead to a change in the color of the material.

Action Environment

The action of Chrome Yellow D can be influenced by various environmental factors. For example, exposure to light and certain chemical substances can trigger the Cr(VI) to Cr(III) reduction process, leading to a darkening of the pigment . Additionally, the pigment’s solubility can affect its behavior in different environments .

Propriétés

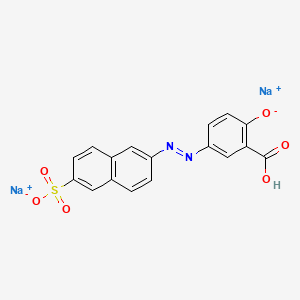

IUPAC Name |

disodium;6-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6S.2Na/c20-16-6-4-13(9-15(16)17(21)22)19-18-12-3-1-11-8-14(26(23,24)25)5-2-10(11)7-12;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDYLQGRFBLCTF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889501 | |

| Record name | C.I. Mordant Yellow 3, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chrome Yellow D | |

CAS RN |

6054-97-3 | |

| Record name | Mordant Yellow 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006054973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-5-[2-(6-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Mordant Yellow 3, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-hydroxy-5-[2-(6-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

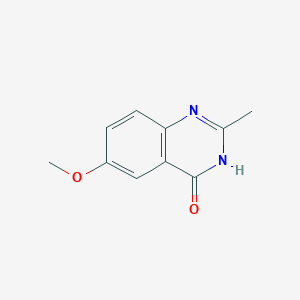

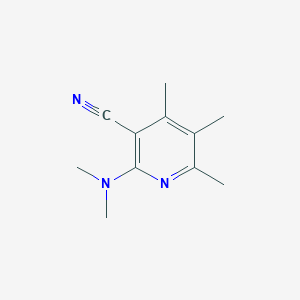

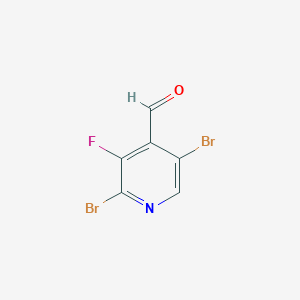

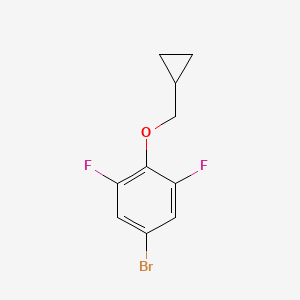

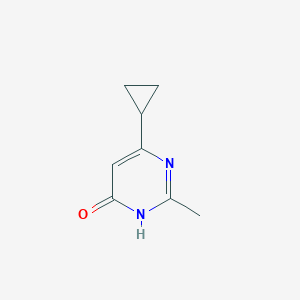

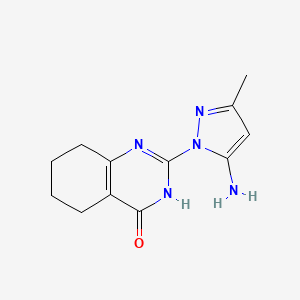

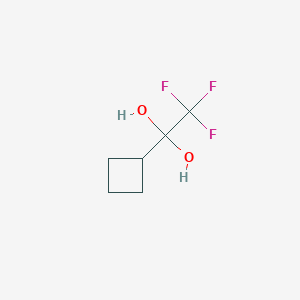

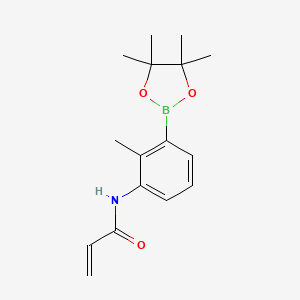

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt](/img/structure/B1489606.png)

![7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489610.png)

![6-Methyl-1-(P-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1489618.png)